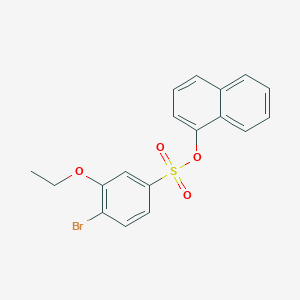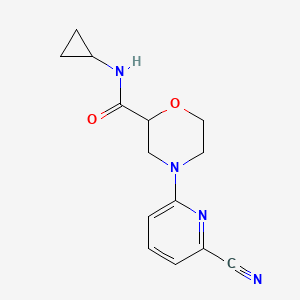![molecular formula C11H12N4OS B12267850 4-{3-[(1H-imidazol-1-yl)methyl]azetidine-1-carbonyl}-1,3-thiazole](/img/structure/B12267850.png)
4-{3-[(1H-imidazol-1-yl)methyl]azetidine-1-carbonyl}-1,3-thiazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-{3-[(1H-imidazol-1-il)metil]azetidin-1-carbonil}-1,3-tiazol es un compuesto orgánico complejo que presenta tanto anillos de imidazol como de tiazol. Estas estructuras heterocíclicas son conocidas por sus importantes funciones en la química medicinal debido a sus diversas actividades biológicas. El anillo de imidazol, en particular, es un anillo de cinco miembros que contiene dos átomos de nitrógeno, lo que contribuye a sus propiedades químicas únicas .
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción
La síntesis de 4-{3-[(1H-imidazol-1-il)metil]azetidin-1-carbonil}-1,3-tiazol generalmente involucra reacciones de múltiples pasos. Un método común incluye la condensación de 1H-imidazol con 4-clorometilbenzaldehído para formar un producto intermedio. Este intermedio se somete luego a reacciones adicionales, incluida la ciclización y las modificaciones del grupo funcional, para producir el compuesto final .
Métodos de Producción Industrial
La producción industrial de este compuesto puede involucrar rutas sintéticas similares pero optimizadas para la producción a gran escala. Esto incluye el uso de reactores de flujo continuo y sistemas de síntesis automatizados para asegurar un alto rendimiento y pureza. Las condiciones de reacción, como la temperatura, la presión y la elección del solvente, se controlan cuidadosamente para maximizar la eficiencia y minimizar los subproductos .
Análisis De Reacciones Químicas
Tipos de Reacciones
4-{3-[(1H-imidazol-1-il)metil]azetidin-1-carbonil}-1,3-tiazol puede someterse a diversas reacciones químicas, que incluyen:
Oxidación: Esta reacción puede introducir grupos funcionales que contienen oxígeno.
Reducción: Esta reacción puede eliminar grupos funcionales que contienen oxígeno o reducir los dobles enlaces.
Sustitución: Esta reacción puede reemplazar un grupo funcional por otro.
Reactivos y Condiciones Comunes
Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el permanganato de potasio, agentes reductores como el hidruro de litio y aluminio y nucleófilos para reacciones de sustitución. Las condiciones de reacción, como la temperatura, el solvente y el pH, se adaptan para lograr la transformación deseada .
Productos Principales Formados
Los productos principales formados a partir de estas reacciones dependen de los reactivos y las condiciones específicas utilizadas. Por ejemplo, la oxidación puede producir cetonas o ácidos carboxílicos, mientras que la reducción puede producir alcoholes o aminas .
Aplicaciones Científicas De Investigación
4-{3-[(1H-imidazol-1-il)metil]azetidin-1-carbonil}-1,3-tiazol tiene una amplia gama de aplicaciones en la investigación científica:
Química: Se utiliza como bloque de construcción para la síntesis de moléculas más complejas.
Biología: Sirve como una sonda para estudiar los mecanismos enzimáticos y las interacciones de proteínas.
Medicina: Tiene posibles aplicaciones terapéuticas debido a sus propiedades antimicrobianas y anticancerígenas.
Industria: Se utiliza en el desarrollo de nuevos materiales y catalizadores.
Mecanismo De Acción
El mecanismo de acción de 4-{3-[(1H-imidazol-1-il)metil]azetidin-1-carbonil}-1,3-tiazol implica su interacción con dianas moleculares específicas. El anillo de imidazol puede coordinarse con iones metálicos en enzimas, inhibiendo su actividad. El anillo de tiazol puede interactuar con ácidos nucleicos, afectando la expresión genética y la síntesis de proteínas. Estas interacciones interrumpen los procesos celulares, lo que lleva a los efectos biológicos del compuesto .
Comparación Con Compuestos Similares
Compuestos Similares
1H-imidazol: Un compuesto más simple con actividades biológicas similares.
Tiazol: Otro compuesto heterocíclico con diversas aplicaciones.
Bencimidazol: Conocido por sus propiedades antimicrobianas y anticancerígenas.
Singularidad
4-{3-[(1H-imidazol-1-il)metil]azetidin-1-carbonil}-1,3-tiazol es único debido a su combinación de anillos de imidazol y tiazol, que confieren una gama más amplia de actividades biológicas y reactividad química en comparación con sus contrapartes más simples .
Propiedades
Fórmula molecular |
C11H12N4OS |
|---|---|
Peso molecular |
248.31 g/mol |
Nombre IUPAC |
[3-(imidazol-1-ylmethyl)azetidin-1-yl]-(1,3-thiazol-4-yl)methanone |
InChI |
InChI=1S/C11H12N4OS/c16-11(10-6-17-8-13-10)15-4-9(5-15)3-14-2-1-12-7-14/h1-2,6-9H,3-5H2 |
Clave InChI |
YZRAVYCVSMOPEA-UHFFFAOYSA-N |
SMILES canónico |
C1C(CN1C(=O)C2=CSC=N2)CN3C=CN=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-cyclobutyl-N,7-dimethylthieno[3,2-d]pyrimidin-4-amine](/img/structure/B12267769.png)
![4-[6-methyl-2-(4-{7H-pyrrolo[2,3-d]pyrimidin-4-yl}piperazin-1-yl)pyrimidin-4-yl]morpholine](/img/structure/B12267772.png)
![4-(4-{2-Methylpyrido[3,4-d]pyrimidin-4-yl}piperazin-1-yl)pyrimidine](/img/structure/B12267774.png)
![4-Methyl-2-(4-{3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl}piperazin-1-yl)-6-(pyrrolidin-1-yl)pyrimidine](/img/structure/B12267790.png)

![4-[(2-Bromophenyl)methyl]-2-(morpholine-4-carbonyl)morpholine](/img/structure/B12267796.png)
![4-({[4-(thiophen-2-yl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}acetyl)-3,4-dihydroquinoxalin-2(1H)-one](/img/structure/B12267797.png)
![6-{4-[6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl]piperazin-1-yl}-9-methyl-9H-purine](/img/structure/B12267801.png)
![2-[3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl]quinoline-3-carbonitrile](/img/structure/B12267802.png)
![4-(2-{4-[(2,5-Difluorophenyl)methyl]piperazin-1-yl}pyrimidin-4-yl)morpholine](/img/structure/B12267809.png)
![4-(3,5-dimethyl-1H-pyrazol-1-yl)-6-[4-(4-methoxypyrimidin-2-yl)piperazin-1-yl]-2-methylpyrimidine](/img/structure/B12267820.png)
![5-Chloro-4,6-dimethyl-2-[4-(trifluoromethyl)piperidin-1-yl]pyridine-3-carbonitrile](/img/structure/B12267826.png)
![6-[3-(2-tert-butyl-1H-1,3-benzodiazol-1-yl)azetidine-1-carbonyl]-3-methoxy-2-methyl-2H-indazole](/img/structure/B12267844.png)

